7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-Methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a methyl group at position 7 and a 3-methylphenylamino substituent at position 2. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSUSNARMTZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylphenylamine with an appropriate quinazolinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Substitution: The compound can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically various substituted quinazolinone derivatives .
Scientific Research Applications
7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The quinazolinone core is shared among all analogs, but substituent variations significantly alter properties:
Key Compounds for Comparison:
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (): Substituents: 4-Fluorophenyl at position 5. Molecular Weight: 325.36 g/mol. Key Features: Fluorine’s electron-withdrawing nature enhances binding affinity to kinases, leading to stronger anticancer activity compared to non-halogenated analogs .
2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Chlorine at position 4 of the phenyl ring. Key Features: Chlorine increases chemical reactivity and bioactivity but may reduce solubility compared to fluorine derivatives .
2-[(4-Ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Ethyl group on the phenylamino ring.
2-Amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one (): Substituents: Simpler structure with only a methyl group at position 6. Key Features: Lacks aromatic substituents, leading to reduced potency but simpler synthesis .
Data Table: Comparative Analysis
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound | 7-Me, 2-(3-MePhNH) | 305.38* | Kinase inhibition (inferred) | Meta-methyl improves metabolic stability |
| 7-(4-Fluorophenyl)-2-(3-MePhNH)-quinazolinone | 7-(4-FPh), 2-(3-MePhNH) | 325.36 | Anticancer, anti-inflammatory | Fluorine enhances binding affinity |
| 2-Amino-7-(4-ClPh)-quinazolinone | 7-(4-ClPh), 2-NH2 | 294.74* | Anticancer | Chlorine increases reactivity |
| 2-[(4-EtPh)NH]-7-(4-FPh)-quinazolinone | 2-(4-EtPhNH), 7-(4-FPh) | 339.40* | Enzyme inhibition | Ethyl group enhances stability |
| 2-Amino-7-Me-quinazolinone | 7-Me, 2-NH2 | 191.22* | Drug discovery (speculative) | Minimal steric hindrance |
*Calculated based on molecular formulas.
Halogen vs. Alkyl Substituents
- Halogenated Derivatives (Fluoro/Chloro) :
- Fluorine and chlorine at the para position (e.g., ) enhance bioactivity by increasing electrophilicity and binding affinity to targets like kinases or proteases. However, chlorine’s larger size may reduce solubility .
- Alkyl Substituents (Methyl/Ethyl): Methyl groups (as in the target compound) improve metabolic stability and solubility due to their electron-donating nature but may reduce potency compared to halogenated analogs. The meta-methyl on the phenylamino group minimizes steric clashes with target proteins .
Positional Effects (Para vs. Meta)
- Para-Substituted Phenyl Groups :
- Derivatives like 7-(4-fluorophenyl) () exhibit stronger anticancer activity due to optimal spatial alignment with target active sites.
- Meta-Substituted Phenyl Groups: The target compound’s 3-methylphenylamino group may alter binding kinetics, favoring interactions with allosteric sites or secondary targets .
Biological Activity
7-Methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is , with a molecular weight of approximately 253.3 g/mol. Its structural characteristics contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | 2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
| InChI Key | DYSMSOZGDSBFGJ-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression. For example, it may inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. This inhibition can sensitize tumor cells to radiation therapy and chemotherapeutic agents.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes or receptors. It binds to the active sites or allosteric sites on target proteins, altering their conformation and inhibiting their activity. The exact pathways involved depend on the biological context and the specific targets engaged.
Case Studies
- Antitumor Efficacy : In vitro studies have demonstrated that 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : A study investigating the inhibitory effects of this compound on DNA-PK revealed an IC50 value in the low nanomolar range (0.6 nM), indicating potent inhibition compared to other kinases such as PI3Kα and mTOR . This selectivity is crucial for developing targeted therapies with minimal off-target effects.
Comparative Analysis
The pharmacological profile of 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives:
| Compound | IC50 (nM) | Target Enzyme | Activity Type |
|---|---|---|---|
| 7-Methyl-2-[(3-methylphenyl)amino]-... | 0.6 | DNA-PK | Inhibitor |
| AZD7648 | 0.5 | DNA-PK | Inhibitor |
| Other Quinazoline Derivatives | Varies | Various Kinases | Antitumor |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
